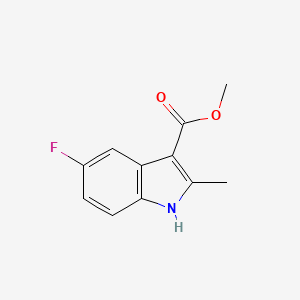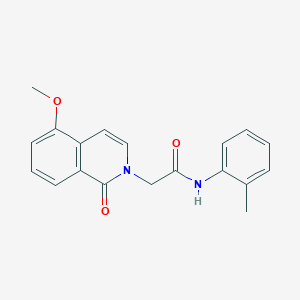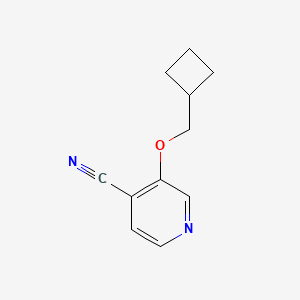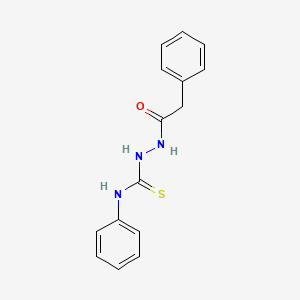![molecular formula C16H12F3N3O B2497677 N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide CAS No. 2034338-88-8](/img/structure/B2497677.png)
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(4-(trifluoromethyl)phenyl)acetamide often involves multi-component reactions and cyclization processes. For example, Abdelwahab et al. (2023) described the efficient preparation of novel acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines through a one-pot multi-component reaction involving 2-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide hybrids (Abdelwahab et al., 2023). This illustrates the complex synthetic routes that can lead to the formation of pyrazolo[1,5-a]pyridin derivatives.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by the presence of multiple rings, including pyrazole and pyridine moieties. Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and characterized them using infrared spectrophotometry (IR), nuclear magnetic resonance spectroscopy (NMR), and electrospray ionization-mass spectrometry (ESI-MS), highlighting the detailed structural analysis required for these compounds (Chkirate et al., 2019).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyridin derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the cyclization of sodium 3-oxo-3-(1-phenyl-1H-pyrazol-4-yl)prop-1-en-1-olate with different reagents yields pyrazolo[1,5-a]pyrimidines and pyridine derivatives, as reported by Abdelhamid and Gomha (2013), showcasing the reactivity of these compounds in forming complex heterocyclic structures (Abdelhamid & Gomha, 2013).
科学的研究の応用
Coordination Complexes and Antioxidant Activity :
- A study by Chkirate et al. (2019) focused on pyrazole-acetamide derivatives and their coordination complexes. These complexes showed significant antioxidant activity as determined by various in vitro assays. The compounds demonstrated potential in the development of new antioxidant agents (Chkirate et al., 2019).
Antimicrobial Activity :
- Bondock et al. (2008) utilized a related compound as a key intermediate for synthesizing new heterocycles. These compounds were evaluated for their antimicrobial activity, highlighting their potential use in developing new antimicrobial agents (Bondock et al., 2008).
Antitumor and Antimicrobial Activities :
- El-Borai et al. (2012) reported on the efficient synthesis of pyrazolo[3,4-b]pyridine derivatives with notable antibacterial and antifungal activities. Some compounds also exhibited antitumor activity, suggesting their potential in cancer therapy (El-Borai et al., 2012).
Cancer Imaging and Diagnosis :
- A study by Tang et al. (2013) developed novel pyrazolopyrimidines as ligands for translocator protein (TSPO), enhancing the molecular imaging of TSPO-expressing cancers. This application is crucial in cancer diagnosis and therapy monitoring (Tang et al., 2013).
Insecticidal Applications :
- Fadda et al. (2017) explored novel heterocycles incorporating a thiadiazole moiety for their insecticidal properties against the cotton leafworm. This research contributes to the development of new insecticidal compounds (Fadda et al., 2017).
将来の方向性
作用機序
Target of Action
Similar compounds have been shown to have antimicrobial properties, suggesting that their targets may be components of bacterial cells .
Mode of Action
Related compounds have been found to inhibit the growth of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms . This suggests that the compound may interact with its targets in a way that disrupts essential bacterial processes.
Biochemical Pathways
Given the antimicrobial activity of related compounds, it is likely that the compound interferes with pathways essential for bacterial growth and biofilm formation .
Result of Action
Related compounds have been found to effectively eradicate preformed biofilms and inhibit the growth of antibiotic-resistant bacteria .
特性
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-2-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)12-3-1-11(2-4-12)9-15(23)21-13-6-8-22-14(10-13)5-7-20-22/h1-8,10H,9H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPSUCSAQPLPHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-6-chloro-2-[(3,4-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2497595.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2497598.png)


![2-[1-(2-Chlorophenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2497607.png)


![N-(3-(methylsulfonamido)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2497611.png)

![6-((3-chloro-4-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2497613.png)


